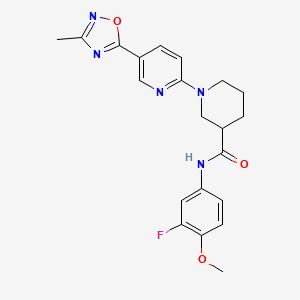

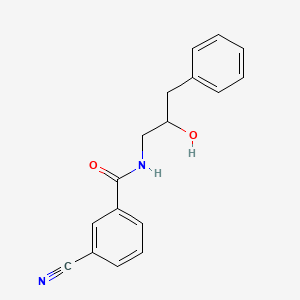

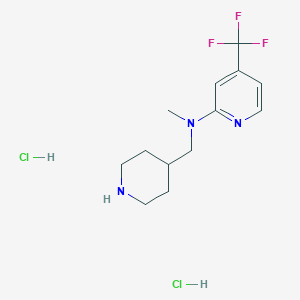

![molecular formula C12H14Cl2N2O3S B2678387 1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine CAS No. 923756-84-7](/img/structure/B2678387.png)

1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-[(2-Chlorophenyl)sulfonyl]piperazine” is a specialty product used in proteomics research . It has a molecular formula of C10H13ClN2O2S and a molecular weight of 260.74 .

Synthesis Analysis

Piperazine synthesis involves various methods, including the use of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions . A series of sulfonyl piperazine analogs have been prepared and evaluated, with modifications in the phenyl and N-acetyl groups .Molecular Structure Analysis

The molecular structure of “1-[(2-Chlorophenyl)sulfonyl]piperazine” consists of a piperazine ring with a sulfonyl group attached to one nitrogen and a 2-chlorophenyl group attached to the sulfonyl group .Chemical Reactions Analysis

Sulfonyl radicals, which are part of the structure of this compound, are usually produced from various thiols and sulfonyl derivatives in high efficiency by single-electron-transfer (SET) oxidation .Physical And Chemical Properties Analysis

The compound “1-[(2-Chlorophenyl)sulfonyl]piperazine” has a molecular weight of 260.74 . More specific physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique

Development of Adenosine A2B Receptor Antagonists

A study by Borrmann et al. (2009) focused on developing adenosine A2B receptor antagonists, which have potential therapeutic applications in treating diseases such as asthma, cancer, and type 2 diabetes. The research involved the synthesis and characterization of a new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, where 1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine could potentially serve as a precursor. The study identified potent compounds with subnanomolar affinity and high selectivity for the A2B receptor, highlighting the importance of such intermediates in medicinal chemistry (Borrmann et al., 2009).

Synthesis of Melanocortin-4 Receptor Ligands

Tran et al. (2008) synthesized piperazinebenzylamine derivatives from constrained five-membered rings, exploring their binding affinities at the human melanocortin-4 receptor. This receptor is significant for its role in regulating appetite and energy homeostasis. The derivatives, potentially synthesized using intermediates like 1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine, showed similar or lower potency compared to acyclic analogs, contributing to the ongoing search for obesity treatments (Tran et al., 2008).

Antimicrobial Activity of Piperazine Derivatives

Patel, Desai, and Mistry (2004) prepared novel N-substituted piperazine derivatives containing sulfonyloxy aniline moiety, showcasing the antimicrobial potential of such compounds. The synthesis pathway likely incorporates 1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine as a key intermediate. These derivatives exhibit promise in combating microbial infections, underlining the importance of developing new antimicrobials in response to rising antibiotic resistance (Patel, Desai, & Mistry, 2004).

Orientations Futures

Piperazine-based compounds are gaining prominence in today’s research due to their presence in many biologically active compounds . Sulfonyl fluorides, which are part of the structure of this compound, have found significant utility as reactive probes in chemical biology and molecular pharmacology . These areas of research may provide future directions for the study and application of “1-(Chloroacetyl)-4-[(2-chlorophenyl)sulfonyl]piperazine”.

Propriétés

IUPAC Name |

2-chloro-1-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2O3S/c13-9-12(17)15-5-7-16(8-6-15)20(18,19)11-4-2-1-3-10(11)14/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLNLCOVLFALLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

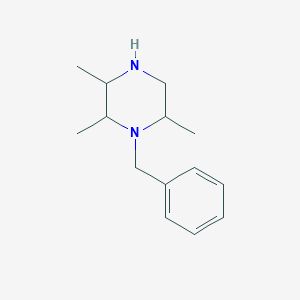

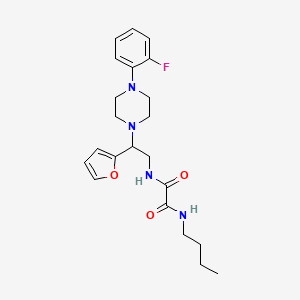

![Diethyl 2-(acetylamino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}malonate](/img/structure/B2678312.png)

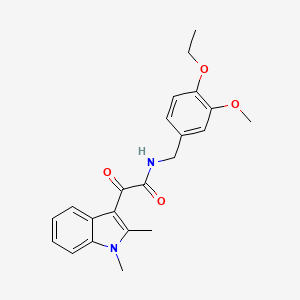

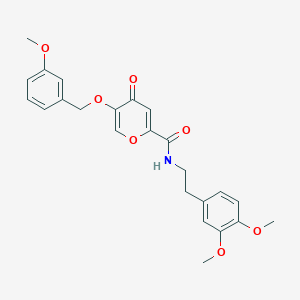

![3-(4-bromophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2678318.png)

![ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/no-structure.png)

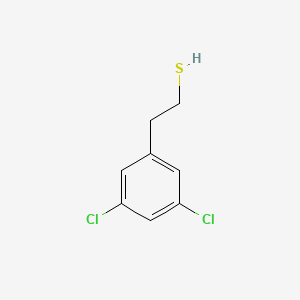

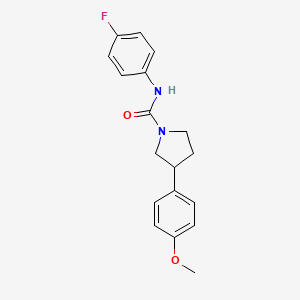

![2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid](/img/structure/B2678324.png)

![6-Chloro-2-[(3,5-dimethylphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2678326.png)